NaPi2b-IN-3 vs. NaPi2b-IN-2: Comparative Species Potency and PK Profile
NaPi2b-IN-3 demonstrates species-selective potency with IC50 values of 71 nM for human NaPi2b and 28 nM for rat NaPi2b . In contrast, NaPi2b-IN-2, a structurally distinct comparator from the same research group, exhibits a different potency profile with a reported IC50 of 38 nM for human NaPi2b, but no comparable data for the rat ortholog is available in the primary literature [1]. This difference in species selectivity is crucial when designing or interpreting in vivo rodent efficacy studies. Furthermore, NaPi2b-IN-3 has characterized oral bioavailability in rats (F = 13.1%) , a key parameter for oral dosing regimens that is not publicly reported for NaPi2b-IN-2.
| Evidence Dimension | Inhibitory Potency and Oral Bioavailability |
|---|---|
| Target Compound Data | Human NaPi2b IC50: 71 nM; Rat NaPi2b IC50: 28 nM; Rat Oral Bioavailability (F): 13.1% |
| Comparator Or Baseline | NaPi2b-IN-2 (Human NaPi2b IC50: 38 nM; Rat NaPi2b IC50 and oral bioavailability data not publicly reported) |
| Quantified Difference | NaPi2b-IN-3 is 1.9-fold less potent on human NaPi2b than NaPi2b-IN-2, but its potency on rat NaPi2b and its characterized oral bioavailability provide a more complete preclinical dataset. |
| Conditions | In vitro: Human and rat NaPi2b inhibition assays. In vivo: Sprague-Dawley rats (IV 1 mg/kg, PO 10 mg/kg, single dose). |
Why This Matters
The defined rat potency and oral bioavailability of NaPi2b-IN-3 enable more accurate dose projection and data interpretation for in vivo hyperphosphatemia studies compared to inhibitors lacking this characterized profile.
- [1] TargetMol. NaPi2b-IN-2 (Cat No.: T78146) Technical Datasheet. CAS#: 2227445-31-8. View Source
